N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine
Description
The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE is a complex organic molecule featuring multiple functional groups, including methoxy, benzodioxole, and oxazole moieties
Properties
Molecular Formula |
C24H30N2O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C24H30N2O7/c1-27-19-6-5-15(9-20(19)28-2)7-8-25-13-17-12-18(33-26-17)10-16-11-21(29-3)23-24(22(16)30-4)32-14-31-23/h5-6,9,11,18,25H,7-8,10,12-14H2,1-4H3 |
InChI Key |
GAAJKEBFGWVDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the benzodioxole-oxazole intermediate with the dimethoxyphenylethylamine moiety under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of halogen or nitro groups on the benzodioxole ring.
Scientific Research Applications
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE: is unique due to its combination of benzodioxole and oxazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
